![molecular formula C18H22N2O4 B1385868 N-(5-Amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)-benzamide CAS No. 1020055-12-2](/img/structure/B1385868.png)
N-(5-Amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)-benzamide
Overview
Description
N-(5-Amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)-benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, may have unique properties due to its specific functional groups and molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-methoxybenzoic acid and 2-(2-ethoxyethoxy)aniline.
Amide Bond Formation: The key step in the synthesis is the formation of the amide bond between the carboxylic acid group of 5-amino-2-methoxybenzoic acid and the amine group of 2-(2-ethoxyethoxy)aniline. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route described above with optimized reaction conditions to ensure high yield and purity.
Automation: Utilizing automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)-benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(5-Amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)-benzamide is being explored for its therapeutic potentials:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting specific cancer cell lines. The mechanism may involve enzyme inhibition or receptor modulation, which can lead to reduced cell proliferation and increased apoptosis in malignant cells.
- Antimicrobial Activity : Research indicates that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its structural features could enhance its interaction with microbial targets.
Biological Research
The compound serves as a valuable tool in biological research:
- Enzyme Inhibition Studies : The ability of this compound to inhibit specific enzymes makes it suitable for studying enzyme kinetics and mechanisms. This can provide insights into metabolic pathways and potential drug interactions.
- Cell Signaling Pathways : Investigations into how the compound interacts with cellular receptors can reveal its role in modulating signaling pathways, which is crucial for understanding various physiological processes and disease mechanisms.
Materials Science
The unique properties of this compound may also find applications in materials science:
- Polymer Development : this compound can be utilized as a building block in synthesizing novel polymers with tailored properties for specific applications in coatings, adhesives, and other industrial materials.
- Nanotechnology : The compound's functional groups may allow for modifications that enhance the performance of nanomaterials, particularly in drug delivery systems where targeted release is essential.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on various cancer cell lines. The results indicated significant reductions in cell viability at specific concentrations, suggesting its potential as an anticancer agent through apoptosis induction and cell cycle arrest mechanisms.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against common pathogens. The findings demonstrated that it exhibited notable inhibitory effects on bacterial growth, particularly against strains resistant to conventional antibiotics, highlighting its potential in combating antibiotic resistance.
Case Study 3: Enzyme Targeting
Research aimed at understanding the enzyme inhibition profile of this compound revealed that it effectively inhibited certain enzymes involved in metabolic pathways linked to cancer progression. This study provided insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)-benzamide depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)-benzamide: Similar structure with a different position of the amino group.
N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide: Similar structure with a different ether group.
N-(5-Amino-2-hydroxyphenyl)-2-(2-ethoxyethoxy)-benzamide: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
N-(5-Amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)-benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its methoxy and ethoxyethoxy groups may influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
N-(5-Amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)-benzamide is a synthetic organic compound with notable structural features that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Amino Group : Contributes to its reactivity and potential interactions with biological targets.
- Benzamide Structure : Commonly associated with diverse pharmacological activities.
- Ethoxy Groups : May enhance solubility and modulate interactions with biological molecules.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 314.39 g/mol .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, altering metabolic pathways.
- Receptor Interaction : The compound could interact with cellular receptors, modulating their activity and influencing downstream signaling cascades.
- DNA Intercalation : Potential intercalation into DNA may affect gene expression and cellular functions .
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer potential:
- In Vitro Studies : The compound has shown promising results against various cancer cell lines, exhibiting cytotoxic effects at micromolar concentrations. For instance, related compounds in the benzamide class have demonstrated IC values in the low micromolar range, suggesting that this compound may also possess similar activity .
- Mechanistic Insights : The anticancer effects are likely mediated through apoptosis induction and cell cycle arrest mechanisms, although further research is needed to elucidate the precise pathways involved .
Antimicrobial Activity
There is growing interest in the antimicrobial properties of this compound:
- Broad-Spectrum Activity : Investigations have suggested that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
- Case Studies : Similar compounds have been evaluated for their minimum inhibitory concentrations (MIC), demonstrating effectiveness against various bacterial strains .
Research Findings and Case Studies
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-3-23-10-11-24-16-7-5-4-6-14(16)18(21)20-15-12-13(19)8-9-17(15)22-2/h4-9,12H,3,10-11,19H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOCBWOYBLZJRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.